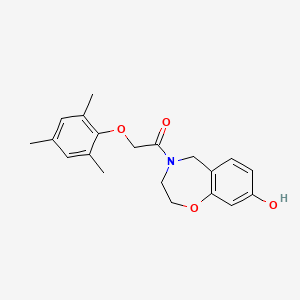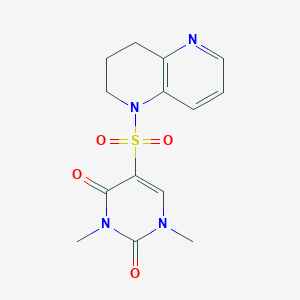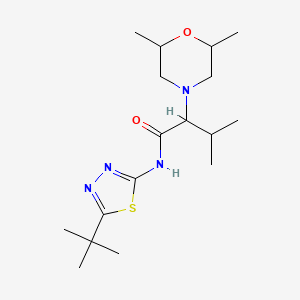
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazepine core, which is known for its diverse biological activities, and a trimethylphenoxy group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxazepine core through a cyclization reaction involving an appropriate amine and a dihydroxybenzene derivative. The resulting intermediate is then reacted with 2-(2,4,6-trimethylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoxazepine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The trimethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzoxazepinone, while reduction of the carbonyl group may produce a benzoxazepinol.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein production and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone: can be compared to other benzoxazepine derivatives and phenoxyethanone compounds, such as:
Uniqueness
The presence of the trimethylphenoxy group in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-8-14(2)20(15(3)9-13)25-12-19(23)21-6-7-24-18-10-17(22)5-4-16(18)11-21/h4-5,8-10,22H,6-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAUVGUOLQSJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCOC3=C(C2)C=CC(=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile](/img/structure/B7059790.png)
![3-[4-Hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7059798.png)
![6-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[4,3-b][1,4]oxazine-4-carbonyl)-2-(4-fluorophenyl)pyridazine-3,5-dione;hydrochloride](/img/structure/B7059809.png)
![N-methyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7059830.png)
![5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole](/img/structure/B7059838.png)


![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059860.png)
![1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol](/img/structure/B7059879.png)
![3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B7059882.png)
![2-[4-(Cyclopropylmethoxy)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B7059889.png)
![5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059893.png)
![1-[1-(4-cyano-5,6-dimethylpyridazin-3-yl)pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7059896.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine](/img/structure/B7059903.png)
